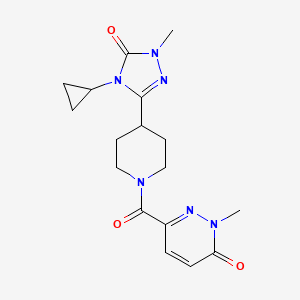

4-(2-Amino-1,3-thiazol-4-yl)-2,6-dibromophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(2-Amino-1,3-thiazol-4-yl)-2,6-dibromophenol” is a small molecule that belongs to the class of organic compounds known as 2,4-disubstituted thiazoles . These are compounds containing a thiazole ring substituted at the positions 2 and 3 . The molecular weight of this compound is 192.24 .

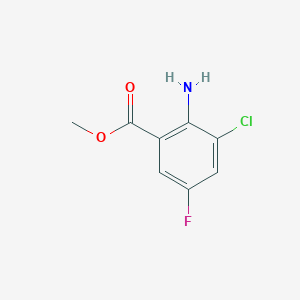

Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazole ring attached to a phenol group . The thiazole ring is substituted at the 2nd position by an amino group and at the 4th position by a phenol group . The chemical formula of this compound is C9H8N2OS .Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its InChI key is QGSJYYIRAFRPIT-UHFFFAOYSA-N .Scientific Research Applications

Corrosion Inhibition

Application in Corrosion Inhibition of Iron : A study by Kaya et al. (2016) explored the corrosion inhibition performances of several thiazole derivatives, including 4-(2-aminothiazole-4-yl)-phenol, on iron metal using density functional theory (DFT) calculations and molecular dynamics simulations. These derivatives showed promising results in protecting iron against corrosion (Kaya et al., 2016).

Copper Surface Corrosion Inhibition : Farahati et al. (2019) synthesized and evaluated the corrosion inhibition ability of 4-(2-aminothiazole-4-yl) phenol (ATP) on copper surfaces. The study included methods like potentiodynamic polarization and electrochemical impedance spectroscopy, demonstrating significant inhibition efficiencies (Farahati et al., 2019).

Antimicrobial Applications

Antimicrobial Polyurethane Coating : El‐Wahab et al. (2014) synthesized a coumarin–thiazole derivative, 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, and incorporated it into polyurethane varnishes. These varnishes exhibited significant antimicrobial effects, suggesting potential use in antimicrobial coatings (El‐Wahab et al., 2014).

Synthesis of Antimicrobial Agents : Various studies have focused on synthesizing thiadiazole derivatives, including those with a 2-amino-1,3-thiazol-4-yl structure, for their potential as antibacterial and antifungal agents. For example, Ameen and Qasir (2017) designed thiadiazole derivatives with expected antibacterial and antifungal activities (Ameen & Qasir, 2017).

Molecular and Structural Studies

- Spectral Characterization and Structural Analysis : Schiff bases derived from 1,3,4-thiadiazole compounds, including those related to 2-amino-1,3-thiazol-4-yl, have been synthesized and analyzed for their structures using various spectroscopic techniques. These studies contribute to understanding the structural and electronic properties of such compounds (Gür et al., 2020).

Cancer Research

- Study of Anticancer 4-Thiazolidinone Derivatives : The impact of 4-thiazolidinone-based compounds, which are structurally related to 2-amino-1,3-thiazol-4-yl, on cytotoxicity and apoptosis in cancer cells has been investigated. These compounds showed potential in increasing reactive oxygen species production and demonstrated cytotoxic and proapoptotic properties at high concentrations (Szychowski et al., 2017).

Safety and Hazards

Properties

IUPAC Name |

4-(2-amino-1,3-thiazol-4-yl)-2,6-dibromophenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2N2OS/c10-5-1-4(2-6(11)8(5)14)7-3-15-9(12)13-7/h1-3,14H,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVNJOYDGIBGTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)C2=CSC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2651656.png)

![7-imino-N,8-bis(2-methoxyethyl)-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2651660.png)

![Benzo[d]thiazol-2-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2651662.png)

![4-Amino-3-[(dimethylcarbamoyl)methoxy]benzoic acid](/img/structure/B2651665.png)